molecular formula C14H18N2O3S2 B10927075 1-[4-(Thiomorpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one

1-[4-(Thiomorpholin-4-ylsulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B10927075
M. Wt: 326.4 g/mol
InChI Key: CMKSJOLSWIBPKV-UHFFFAOYSA-N
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Description

1-[4-(1,4-THIAZINAN-4-YLSULFONYL)PHENYL]-2-PYRROLIDINONE is a compound of significant interest in pharmaceutical and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,4-THIAZINAN-4-YLSULFONYL)PHENYL]-2-PYRROLIDINONE typically involves a multi-step process. One common method includes the reaction of an amine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a thiazinane derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,4-THIAZINAN-4-YLSULFONYL)PHENYL]-2-PYRROLIDINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(1,4-THIAZINAN-4-YLSULFONYL)PHENYL]-2-PYRROLIDINONE involves its interaction with specific molecular targets. The sulfonyl group and thiazinane ring are crucial for binding to enzymes or receptors, modulating their activity. This interaction can inhibit or activate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,4-THIAZINAN-4-YLSULFONYL)PHENYL]-2-PYRROLIDINONE is unique due to its combination of a thiazinane ring, sulfonyl group, and pyrrolidinone moiety.

Properties

Molecular Formula

C14H18N2O3S2

Molecular Weight

326.4 g/mol

IUPAC Name

1-(4-thiomorpholin-4-ylsulfonylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C14H18N2O3S2/c17-14-2-1-7-16(14)12-3-5-13(6-4-12)21(18,19)15-8-10-20-11-9-15/h3-6H,1-2,7-11H2

InChI Key

CMKSJOLSWIBPKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCSCC3

Origin of Product

United States

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